molecular formula C24H19ClN2O3 B295542 4-{5-Chloro-2-[(4-methylbenzyl)oxy]benzylidene}-1-phenyl-3,5-pyrazolidinedione

4-{5-Chloro-2-[(4-methylbenzyl)oxy]benzylidene}-1-phenyl-3,5-pyrazolidinedione

Cat. No. B295542
M. Wt: 418.9 g/mol
InChI Key: BJVRPCDLKXNJDL-KGENOOAVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{5-Chloro-2-[(4-methylbenzyl)oxy]benzylidene}-1-phenyl-3,5-pyrazolidinedione is a chemical compound that belongs to the family of pyrazolidinedione derivatives. It has gained significant attention in the field of scientific research due to its potential applications in various areas such as medicine, agriculture, and materials science.

Scientific Research Applications

The potential applications of 4-{5-Chloro-2-[(4-methylbenzyl)oxy]benzylidene}-1-phenyl-3,5-pyrazolidinedione in scientific research are vast. It has been studied for its antimicrobial, antitumor, and anti-inflammatory properties. The compound has also shown potential as a corrosion inhibitor and as a dye for solar cells. In addition, it has been used in the synthesis of other compounds with potential applications in various fields.

Mechanism of Action

The mechanism of action of 4-{5-Chloro-2-[(4-methylbenzyl)oxy]benzylidene}-1-phenyl-3,5-pyrazolidinedione is not fully understood. However, it is believed to act by inhibiting the activity of enzymes involved in various biological processes. The compound has also been shown to induce apoptosis in cancer cells, which may contribute to its antitumor activity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-{5-Chloro-2-[(4-methylbenzyl)oxy]benzylidene}-1-phenyl-3,5-pyrazolidinedione have been studied extensively. It has been shown to have antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The compound has also been shown to inhibit the growth of cancer cells, including breast cancer and colon cancer cells. In addition, it has been shown to have anti-inflammatory activity, which may be useful in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-{5-Chloro-2-[(4-methylbenzyl)oxy]benzylidene}-1-phenyl-3,5-pyrazolidinedione in lab experiments is its high purity and stability. The compound has also been shown to have low toxicity, making it safe for use in various biological assays. However, one of the limitations of using this compound is its limited solubility in water, which may affect its bioavailability in vivo.

Future Directions

There are several future directions for the study of 4-{5-Chloro-2-[(4-methylbenzyl)oxy]benzylidene}-1-phenyl-3,5-pyrazolidinedione. One potential area of research is the development of new derivatives with improved properties, such as increased solubility and potency. Another direction is the study of the compound's mechanism of action, which may lead to the discovery of new targets for drug development. Additionally, the compound's potential applications in materials science and agriculture warrant further investigation.

Synthesis Methods

The synthesis of 4-{5-Chloro-2-[(4-methylbenzyl)oxy]benzylidene}-1-phenyl-3,5-pyrazolidinedione involves the reaction of 5-chloro-2-hydroxybenzaldehyde and 4-methylbenzylamine in the presence of a base catalyst. The resulting Schiff base is then reacted with 1-phenyl-3,5-pyrazolidinedione to yield the final product. The synthesis method has been optimized to achieve high yields and purity of the compound.

properties

Molecular Formula

C24H19ClN2O3

Molecular Weight

418.9 g/mol

IUPAC Name

(4E)-4-[[5-chloro-2-[(4-methylphenyl)methoxy]phenyl]methylidene]-1-phenylpyrazolidine-3,5-dione

InChI

InChI=1S/C24H19ClN2O3/c1-16-7-9-17(10-8-16)15-30-22-12-11-19(25)13-18(22)14-21-23(28)26-27(24(21)29)20-5-3-2-4-6-20/h2-14H,15H2,1H3,(H,26,28)/b21-14+

InChI Key

BJVRPCDLKXNJDL-KGENOOAVSA-N

Isomeric SMILES

CC1=CC=C(C=C1)COC2=C(C=C(C=C2)Cl)/C=C/3\C(=O)NN(C3=O)C4=CC=CC=C4

SMILES

CC1=CC=C(C=C1)COC2=C(C=C(C=C2)Cl)C=C3C(=O)NN(C3=O)C4=CC=CC=C4

Canonical SMILES

CC1=CC=C(C=C1)COC2=C(C=C(C=C2)Cl)C=C3C(=O)NN(C3=O)C4=CC=CC=C4

Origin of Product

United States

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